Methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate
Overview
Description
Methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate is a heterocyclic compound that belongs to the pyrazolopyrazine family. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core substituted with a methyl ester group at the 7-position and a chlorine atom at the 4-position. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of Methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate are currently unknown. The compound is a derivative of the pyrazolo[1,5-a]pyrazine system, which is known for its potential in the design of biologically active compounds . .
Mode of Action
It’s known that the compound can be synthesized by palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]-pyrazines . The resulting compound can then be converted via nitrile intermediates to the corresponding amidoximes and amidines .
Biochemical Pathways
The compound is part of the pyrazolo[1,5-a]pyrazine system, which is known to be involved in various biochemical transformations .
Pharmacokinetics
The compound has a molecular weight of 211.61 , which may influence its absorption and distribution
Result of Action
As a derivative of the pyrazolo[1,5-a]pyrazine system, it may share some of the biological activities associated with this class of compounds .
Action Environment
It’s known that the compound is a powder at room temperature , suggesting that it may be sensitive to environmental conditions such as temperature and humidity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate typically involves the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines. This reaction is carried out under elevated pressure and high temperature conditions. The process can be summarized as follows:
Starting Material: 4-chloropyrazolo[1,5-a]pyrazine.
Catalyst: Palladium complex, such as [Pd(dppf)Cl2]·CH2Cl2.
Reaction Conditions: Elevated pressure (40 atm) and high temperature (120°C) for 12 hours.
Product: This compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade catalysts, and ensuring efficient purification techniques to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazine ring.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the design of kinase inhibitors and other enzyme modulators.
Biological Studies: The compound is used in studies to understand its biological activity and potential as a drug candidate.
Chemical Biology: It is employed in chemical biology research to probe biological pathways and molecular interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Comparison with Similar Compounds
Methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate can be compared with other similar compounds in the pyrazolopyrazine family, such as:
Methyl 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate: Similar structure but with the carboxylate group at the 3-position.
Ethyl 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylate: Different ester group and substitution pattern.
Imidazo[1,2-a]pyrazine-8-carboxylates: Different heterocyclic core but similar functional groups.
These compounds share some structural similarities but differ in their specific substitution patterns and functional groups, which can lead to differences in their chemical reactivity and biological activity.
Biological Activity
Methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrazine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Overview of Pyrazolo[1,5-a]pyrazine Compounds
Pyrazolo[1,5-a]pyrazines are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The structural features of these compounds allow for interactions with various biological targets, making them valuable in drug discovery and development.
The specific mechanism of action for this compound remains largely unexplored. However, as a derivative of the pyrazolo[1,5-a]pyrazine system, it is anticipated to share biological activities characteristic of its class. Notably, derivatives have been identified as inhibitors of several kinases and receptors involved in critical cellular pathways.
Target Interactions
- Kinase Inhibition : Many pyrazolo[1,5-a]pyrazines exhibit inhibitory effects on various kinases, which are crucial in regulating cell signaling pathways. This inhibition can lead to altered cell proliferation and survival.
- Receptor Modulation : Compounds within this class have shown potential as agonists or antagonists for receptors such as dopamine and vasopressin receptors .
Pharmacokinetics
This compound has a molecular weight of 211.61 g/mol. While comprehensive pharmacokinetic data specific to this compound is limited, general insights can be drawn from related pyrazolo compounds regarding absorption, distribution, metabolism, and excretion (ADME) profiles.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrazines. For instance:
- Cell Proliferation Inhibition : Research indicates that certain derivatives significantly inhibit cell proliferation in various cancer cell lines. The mechanisms often involve apoptosis induction and cell cycle arrest.
- Case Study Example : A study demonstrated that pyrazolo derivatives exhibited cytotoxic effects on HeLa cells (cervical cancer) and A431 cells (vulvar carcinoma), with IC50 values indicating potent activity at low concentrations .
Enzymatic Inhibition
This compound may also act as an enzyme modulator:
- Kinase Inhibitors : It has been suggested that compounds from this class can inhibit kinases like AAK1 and GAK, which are crucial in viral replication processes. This property positions them as potential antiviral agents against diseases such as dengue fever .
Research Applications
This compound serves multiple roles in scientific research:
- Medicinal Chemistry : As a scaffold for developing new therapeutic agents targeting specific diseases.
- Chemical Biology : Utilized to probe biological pathways and understand molecular interactions within cells.
- Industrial Applications : Acts as an intermediate in synthesizing more complex molecules for pharmaceutical use.
Summary Table of Biological Activities
Biological Activity | Description |
---|---|
Anticancer | Inhibits proliferation in cancer cell lines (e.g., HeLa) |
Enzyme Inhibition | Potential inhibitors of key kinases (AAK1 and GAK) |
Receptor Modulation | Agonistic/antagonistic effects on dopamine and vasopressin receptors |
Pharmacological Research | Scaffold for drug development and understanding biochemical pathways |
Properties
IUPAC Name |
methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-8(13)6-4-10-7(9)5-2-3-11-12(5)6/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOJNAALALOHAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C2=CC=NN21)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2490420-71-6 | |
Record name | methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.